Trifluoromethyl toluidine

Catalog No.
S714945
CAS No.
54396-44-0
M.F
C8H8F3N
M. Wt
175.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoromethyl toluidine

CAS Number

54396-44-0

Product Name

Trifluoromethyl toluidine

IUPAC Name

2-methyl-3-(trifluoromethyl)aniline

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

InChI

InChI=1S/C8H8F3N/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,12H2,1H3

InChI Key

TWLDBACVSHADLI-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=C(C=CC=C1N)C(F)(F)F

The exact mass of the compound 2-Methyl-3-(trifluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-3-(trifluoromethyl)aniline, also known as Flunixin Impurity B or 3-amino-2-methylbenzotrifluoride, is a highly specialized fluorinated aromatic building block. Characterized by a unique 1,2,3-substitution pattern on the benzene ring, it presents a melting point of 38-42 °C and functions as a critical intermediate in both pharmaceutical manufacturing and advanced catalytic methodologies . In industrial procurement, its primary value lies in its non-substitutable role as the core precursor for the veterinary non-steroidal anti-inflammatory drug (NSAID) Flunixin, where its precise steric and electronic profile dictates the final API's pharmacological activity[1]. Furthermore, its distinct electronic properties enable its use as a highly efficient transient directing group (TDG) in transition-metal-catalyzed C-H functionalizations, making it a valuable reagent for scale-up syntheses of complex heterocycles [2].

In both commercial API manufacturing and advanced synthetic methodologies, generic substitution of 2-methyl-3-(trifluoromethyl)aniline with simpler analogs like 3-(trifluoromethyl)aniline or 2-methylaniline universally fails [1]. In the synthesis of Flunixin, the specific ortho-methyl and meta-trifluoromethyl groups are strictly required to achieve the correct spatial orientation for COX inhibition; utilizing an analog missing either group results in a non-compliant, pharmacologically inactive molecular entity that cannot be legally sold as Flunixin[2]. Similarly, when employed as a transient directing group in ruthenium-catalyzed C-H alkylations, the precise steric bulk of the 2-methyl group combined with the electron-withdrawing nature of the 3-trifluoromethyl group is essential for optimal reversible imine formation. Substituting this compound with unsubstituted aniline or standard amino acids disrupts the catalytic cycle, leading to drastically reduced yields or complete reaction failure [3].

Essential Precursor Suitability for Flunixin API Synthesis

The synthesis of the veterinary NSAID Flunixin relies exclusively on the Ullmann coupling of 2-chloronicotinic acid with 2-methyl-3-(trifluoromethyl)aniline. Recent catalytic advancements using perfluorinated sulfonic acid resins at 65-70 °C demonstrate that this specific precursor achieves up to a 97% yield of the target API [1]. Attempting to use in-class substitutes such as 3-(trifluoromethyl)aniline or 2-methylaniline yields 0% of the compliant Flunixin API, as the resulting molecules lack the required 1,2,3-substitution pattern essential for COX-inhibiting activity and regulatory approval[2].

Evidence DimensionTarget API Yield & Specificity
Target Compound Data97% yield of compliant Flunixin API
Comparator Or Baseline3-(Trifluoromethyl)aniline (0% yield of Flunixin API)
Quantified Difference97% vs 0% compliant API formation
ConditionsUllmann coupling with 2-chloronicotinic acid catalyzed by perfluorinated sulfonic acid resin at 65-70 °C

Procurement for veterinary NSAID manufacturing strictly requires this exact CAS to meet pharmacopeial standards and regulatory requirements for Flunixin.

Superior Transient Directing Group Efficiency in Ru-Catalyzed C-H Alkylation

In the synthesis of complex pyrrolidines via ruthenium-catalyzed ortho-C(sp2)-H alkylation of benzaldehydes with maleimides, 2-methyl-3-(trifluoromethyl)aniline serves as an optimal transient directing group (TDG). It outperforms other anilines and amino acids by perfectly balancing the electronic and steric requirements for reversible imine formation, enabling moderate to excellent yields (45%–92%) across a library of 46 different compounds [1]. In contrast, using alternative anilines or standard amino acids as TDGs results in significantly lower yields or reaction failure due to suboptimal imine reversibility [2].

Evidence DimensionPyrrolidine Synthesis Yield
Target Compound Data45%-92% yield across 46 compounds
Comparator Or BaselineUnsubstituted anilines or standard amino acids
Quantified DifferenceUp to 92% yield vs significantly lower yields for suboptimal TDGs
ConditionsRu-catalyzed ortho-C(sp2)-H alkylation of benzaldehyde with maleimides (0.5 mol% Ru, 100 mmol scale)

For synthetic chemists designing pyrrolidine libraries, this compound provides the optimal steric and electronic balance for reversible imine formation, maximizing atom economy and scale-up efficiency.

Critical Structural Component for NMDA Receptor PET Radioligands

2-Methyl-3-(trifluoromethyl)aniline is utilized as a highly specific reactant in the synthesis of N'-3-(trifluoromethyl)phenyl-N-aryl-N'-methylguanidine derivatives, which serve as prospective PET radioligands for the open channel of the NMDA receptor [1]. The distinct steric bulk and electronic properties imparted by the 2-methyl and 3-trifluoromethyl groups are critical for maintaining high binding affinity to the receptor target. Substituting this precursor with simpler anilines lacking these specific functional groups results in a loss of the required structure-affinity relationship, rendering the resulting radioligands ineffective for neurodegenerative disease imaging [2].

Evidence DimensionReceptor Binding Affinity (Structure-Affinity Relationship)
Target Compound DataEnables specific high-affinity binding to the NMDA receptor open channel
Comparator Or BaselineSimpler aniline derivatives lacking the 2-methyl or 3-trifluoromethyl groups
Quantified DifferenceHigh target affinity vs. loss of binding affinity
ConditionsSynthesis and evaluation of methylguanidine derivatives for PET imaging of the NMDA receptor

For radiopharmaceutical development, the precise steric bulk of the 2-methyl and 3-trifluoromethyl groups is non-negotiable for achieving the target receptor affinity required for effective PET imaging.

Commercial Manufacturing of Flunixin Meglumine API

As the essential starting material for the Ullmann coupling with 2-chloronicotinic acid, this compound is strictly required for the industrial-scale synthesis of the veterinary NSAID Flunixin [1]. Its precise substitution pattern ensures that the final API meets all regulatory and pharmacopeial standards.

Transient Directing Group in Transition-Metal Catalysis

Due to its optimal steric and electronic properties for reversible imine formation, this compound is highly effective as a transient directing group (TDG) in ruthenium-catalyzed C-H functionalizations [2]. It is particularly valuable for the atom-economical scale-up synthesis of complex pyrrolidine libraries.

Synthesis of Neuroimaging PET Radioligands

The distinct structural features of this compound make it a critical precursor for synthesizing methylguanidine derivatives used as PET radioligands [3]. These radioligands are designed to target the NMDA receptor open channel for imaging applications related to Alzheimer's disease and epilepsy.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

175.06088375 Da

Monoisotopic Mass

175.06088375 Da

Heavy Atom Count

12

UNII

569607266B

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (32.2%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.86%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (18.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (79.66%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (18.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (79.66%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (18.64%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (11.86%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (67.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

54396-44-0

Wikipedia

2-methyl-3-(trifluoromethyl)benzenamine

Dates

Last modified: 08-15-2023

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